

Application Notes and Protocols for In Vivo Studies with UMM-766

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Compound of Interest

Compound Name: UMM-766

Cat. No.: B15568508

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of **UMM-766**, a novel nucleoside analog with potent antiviral activity against orthopoxviruses. The following protocols and data are compiled from recent studies and are intended to facilitate further research and development of this compound.

Overview of UMM-766

UMM-766 is an orally bioavailable nucleoside inhibitor that has demonstrated significant efficacy in murine models of orthopoxvirus infection.^{[1][2]} As a DNA-dependent RNA polymerase (DdRp) inhibitor, it disrupts viral replication, leading to reduced viral loads and increased survival in infected animals.^[3] Its broad-spectrum activity against multiple orthopoxviruses makes it a promising candidate for further investigation as a medical countermeasure.^{[1][4]}

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₅ FN ₄ O ₄
Molecular Weight	298.27 g/mol
Appearance	Solid
Solubility	10 mM in DMSO

Source: Probechem

In Vivo Efficacy and Tolerability Data

In vivo studies in BALB/c mice have demonstrated the dose-dependent efficacy and tolerability of **UMM-766**.

Tolerability Studies

UMM-766 was well-tolerated in BALB/c mice when administered orally at doses of 1, 3, and 10 mg/kg once daily for 7 days. No adverse physical or behavioral signs of toxicity were observed.

Efficacy Against Vaccinia Virus (VACV) Infection

The efficacy of **UMM-766** was evaluated in BALB/c mice intranasally infected with VACV. Treatment with **UMM-766** by oral gavage began 24 hours post-infection and continued for 7 days.

Table 1: Survival Outcomes in VACV-Infected Mice

Treatment Group	Survival Rate (%)
Vehicle Control	0
UMM-766 (1 mg/kg)	20
UMM-766 (3 mg/kg)	60
UMM-766 (10 mg/kg)	100

Data from a lethal VACV challenge model in 7-week-old BALB/c mice.

Table 2: Histopathological Findings in the Lungs of VACV-Infected Mice (Day 6 Post-Infection)

Treatment Group	Key Histopathological Findings
Vehicle Control	Severe necrotizing bronchointerstitial pneumonia with edema and hemorrhage.
UMM-766 (10 mg/kg)	Minimal to mild inflammation with rare necrosis.

Qualitative summary from published reports.

Experimental Protocols

Preparation of UMM-766 for Oral Administration

This protocol describes the preparation of a **UMM-766** solution for oral gavage in mice.

Materials:

- **UMM-766** powder
- Sterile saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, for aid in dissolution)
- Calibrated micropipettes

Procedure:

- Calculate the required amount of **UMM-766**: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the administration volume (typically 5-10 mL/kg for mice).

- Weigh **UMM-766**: Accurately weigh the calculated amount of **UMM-766** powder.
- Dissolve in Saline:
 - Add the weighed **UMM-766** to a sterile microcentrifuge tube.
 - Add the calculated volume of sterile saline solution.
 - Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
 - If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Verify Solution Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Storage: Prepare the dosing solution fresh each day. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. Allow the solution to return to room temperature before administration.

In Vivo Efficacy Study Workflow

This protocol outlines a typical workflow for evaluating the efficacy of **UMM-766** in a murine model of orthopoxvirus infection.

Animal Model:

- Species: Mouse
- Strain: BALB/c
- Age: 7-12 weeks
- Sex: Both male and female can be used.

Experimental Groups:

- Group 1: Vehicle Control (Saline)
- Group 2: **UMM-766** (1 mg/kg)

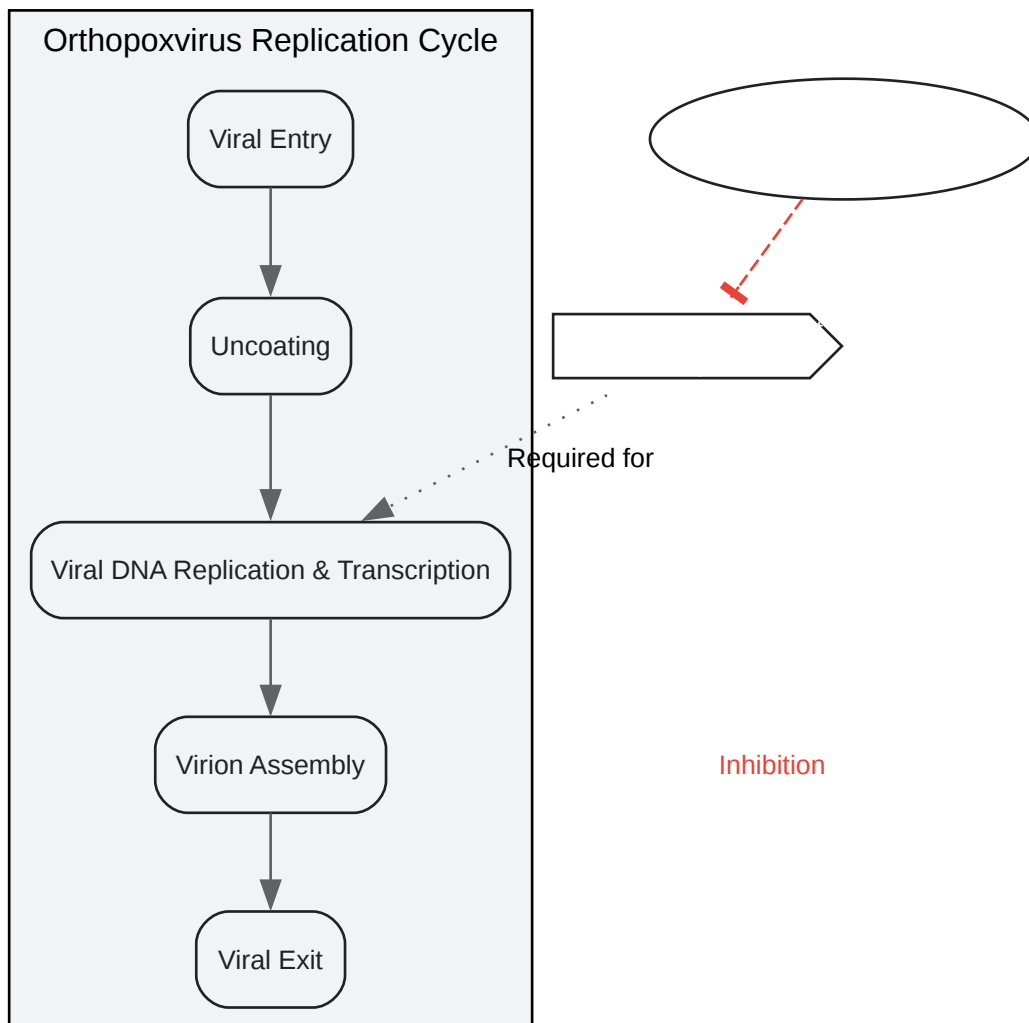
- Group 3: **UMM-766** (3 mg/kg)
- Group 4: **UMM-766** (10 mg/kg)

Procedure:

- Acclimatization: Acclimate the animals to the facility for at least 7 days before the start of the experiment.
- Infection: On Day 0, anesthetize the mice (e.g., using isoflurane) and intranasally infect them with a lethal dose of VACV.
- Treatment:
 - Beginning on Day 1 (24 hours post-infection), administer the prepared **UMM-766** solution or vehicle control by oral gavage once daily.
 - Continue the daily administration for 7 consecutive days.
- Monitoring:
 - Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
 - Record body weight daily.
 - Record survival daily for 21 days.
- Endpoint: The primary endpoint is survival at Day 21 post-infection. Secondary endpoints can include body weight changes and viral load in tissues at specific time points.
- Histopathology (Optional): At selected time points (e.g., Day 6), a subset of animals from each group can be euthanized for tissue collection (e.g., lungs, nasal cavity) and histopathological analysis.

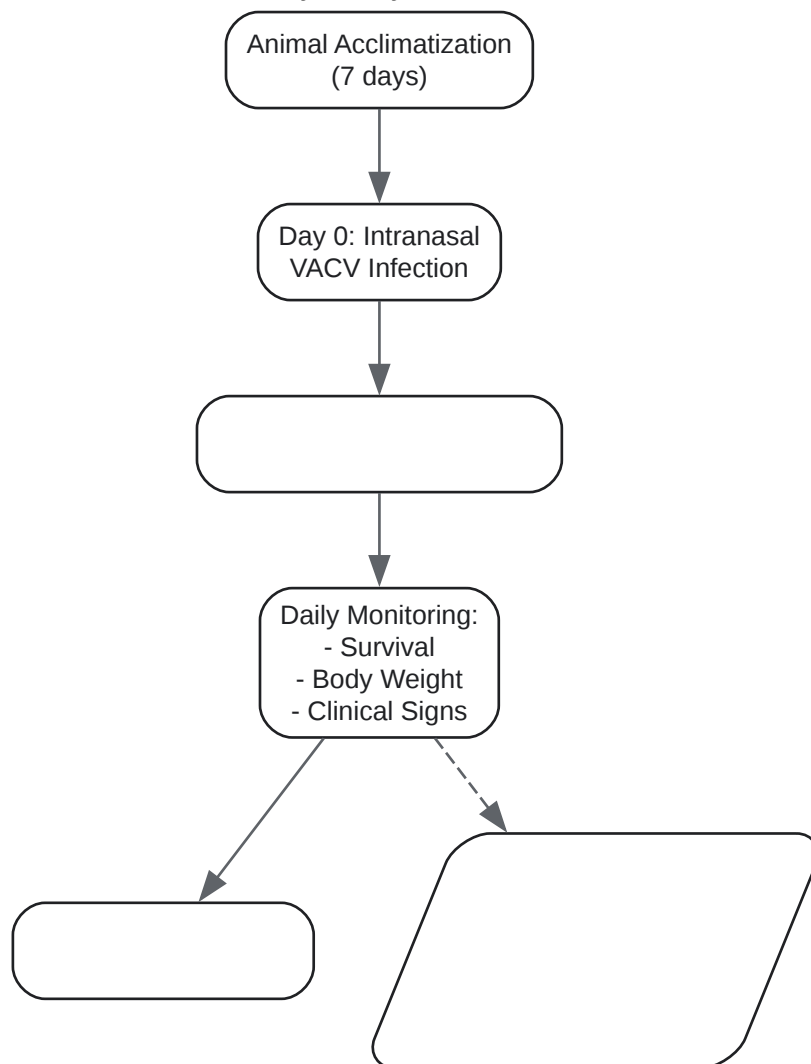
Visualizations

Simplified Mechanism of UMM-766 Action

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Caption: Simplified mechanism of **UMM-766** as a viral DdRp inhibitor.

In Vivo Efficacy Study Workflow for UMM-766



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Caption: Workflow for in vivo efficacy testing of **UMM-766**.

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References

- 1. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UMM-766 | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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